2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of 2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the tricyclic core, followed by the introduction of the amino and sulfanyl groups, and finally the attachment of the acetamide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
- 2,6-dimethylbenzo[1,2-D:4,5-D’]bis(thiazole)
- 14,15-dimethyl-2,11-dithia3.3(1,4)cyclophane
- 12,13-dimethyl2.2(1,4)cyclophane
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O2S3 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O2S3/c1-20(2)8-13-14(9-28-20)29-18-16(13)17(21)23-19(24-18)27-10-15(25)22-11-4-6-12(26-3)7-5-11/h4-7H,8-10H2,1-3H3,(H,22,25)(H2,21,23,24) |
InChI Key |
JLGXNCAPUZRTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CS1)SC3=NC(=NC(=C23)N)SCC(=O)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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